(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one
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Overview
Description
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two indole moieties connected by a heptadienone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a suitable heptadienone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-Bis(2-(1,3,3-trimethylindol-2-ylidene)ethylidene)cyclopentan-1-one
- Cyclopentanone, 2,5-bis(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)
Uniqueness
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is unique due to its heptadienone chain connecting two indole moieties, which imparts distinct chemical and physical properties. This structural feature differentiates it from similar compounds and contributes to its diverse applications in various fields .
Properties
Molecular Formula |
C29H32N2O |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1E,2E,5E,7E)-1,7-bis(1,3,3-trimethylindol-2-ylidene)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C29H32N2O/c1-28(2)22-15-7-9-17-24(22)30(5)26(28)19-11-13-21(32)14-12-20-27-29(3,4)23-16-8-10-18-25(23)31(27)6/h7-20H,1-6H3/b13-11+,14-12+,26-19+,27-20+ |
InChI Key |
HZUFBYIUVZFXLT-TXHIJROXSA-N |
Isomeric SMILES |
CC1(/C(=C\C=C\C(=O)/C=C/C=C\2/N(C3=CC=CC=C3C2(C)C)C)/N(C4=CC=CC=C14)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C |
Origin of Product |
United States |
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